
4,6,7-Tribromo-1,3-dioxo-1,3-dihydro-2-benzofuran-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is a brominated derivative of isobenzofuran. This compound is known for its unique chemical structure, which includes three bromine atoms and a dioxo-dihydroisobenzofuran core. It has a molecular formula of C9HBr3O5 and a molecular weight of 428.81 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid typically involves the bromination of a precursor compound. One common method is the bromination of 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid using bromine or a brominating agent such as tribromoisocyanuric acid . The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane under controlled temperature conditions to ensure selective bromination at the 4, 6, and 7 positions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more scalable and cost-effective production method.
Chemical Reactions Analysis
Types of Reactions
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce carboxylic acids or other oxidized forms.
Scientific Research Applications
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid involves its interaction with specific molecular targets. The bromine atoms and the dioxo-dihydroisobenzofuran core play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and proteins, potentially inhibiting their function or altering their activity. The exact molecular pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with cellular components .
Comparison with Similar Compounds
Similar Compounds
4,7-Dichloro-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid: This compound is similar in structure but contains chlorine atoms instead of bromine.
4-Bromo-1,3-dihydroisobenzofuran: A simpler brominated derivative of isobenzofuran.
Uniqueness
4,6,7-Tribromo-1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylic acid is unique due to the presence of three bromine atoms, which significantly influence its chemical reactivity and biological activity. The bromine atoms enhance the compound’s ability to participate in various chemical reactions and may also contribute to its potential therapeutic properties.
Properties
CAS No. |
96680-46-5 |
|---|---|
Molecular Formula |
C9HBr3O5 |
Molecular Weight |
428.81 g/mol |
IUPAC Name |
4,6,7-tribromo-1,3-dioxo-2-benzofuran-5-carboxylic acid |
InChI |
InChI=1S/C9HBr3O5/c10-4-1-2(9(16)17-8(1)15)5(11)6(12)3(4)7(13)14/h(H,13,14) |
InChI Key |
KJGIBHXOTOCBCF-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(C(=C(C(=C1Br)C(=O)O)Br)Br)C(=O)OC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



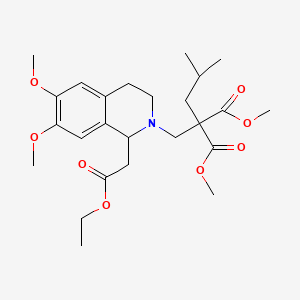
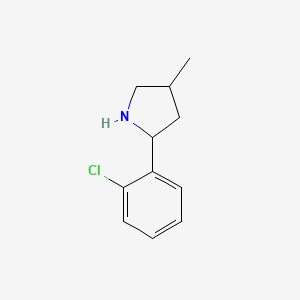
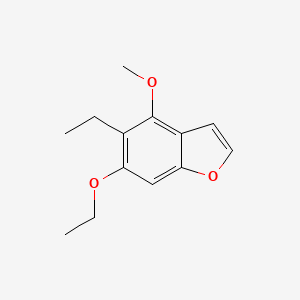
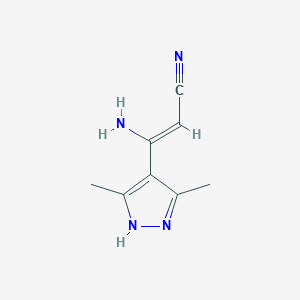
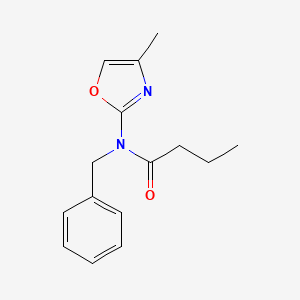

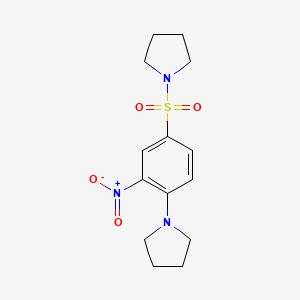
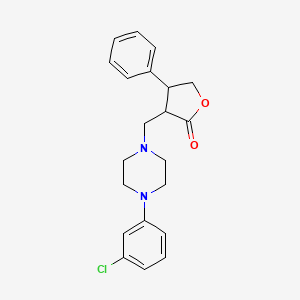


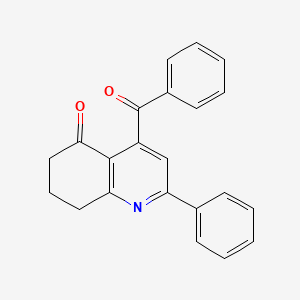
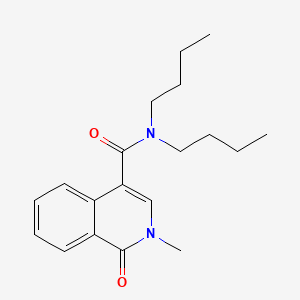
![4-[(E)-(1H-1,2,4-triazol-1-ylimino)methyl]benzene-1,2-diol](/img/structure/B12891658.png)
